molecular formula C4H9ClN4 B2883251 3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 56873-83-7

3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No.: B2883251
CAS No.: 56873-83-7
M. Wt: 148.59
InChI Key: VSPZFZOHXRFYPH-UHFFFAOYSA-N
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Description

3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H8N4·HCl. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 3-Ethyl-1,2,4-triazol-4-amine hydrochloride, are often enzymes and receptors in various biological systems . For instance, some 1,2,4-triazoles have been found to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . Other targets include the NOP receptor, which is involved in various physiological processes .

Mode of Action

The compound interacts with its targets primarily through hydrogen-bonding and dipole interactions . For example, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the target’s function, affecting downstream biological processes.

Biochemical Pathways

The interaction of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride with its targets can affect various biochemical pathways. For instance, inhibition of heme protein can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound with its antifungal activity .

Pharmacokinetics

Their ability to form hydrogen bonds with different targets can improve their bioavailability and pharmacological properties .

Result of Action

The result of the compound’s action depends on its specific targets and the biochemical pathways it affects. For instance, if the compound targets heme protein and disrupts ergosterol biosynthesis, it can lead to the death of fungal cells . This makes 1,2,4-triazole derivatives potential candidates for antifungal drugs .

Action Environment

The action, efficacy, and stability of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Other factors, such as temperature and presence of other substances, can also affect the compound’s stability and action.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-ethyl-1,2,4-triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVROTUXWLUZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CN1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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